1,2-Bis(dichloromethyl)benzene
Overview
Description
1,2-Bis(dichloromethyl)benzene is an organic compound with the molecular formula C8H6Cl4 It is a derivative of benzene where two hydrogen atoms in the ortho positions are replaced by dichloromethyl groups
Scientific Research Applications
1,2-Bis(dichloromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is known that many chlorinated hydrocarbons interact with cellular membranes and proteins, disrupting their function .
Mode of Action
Chlorinated hydrocarbons generally exert their effects by interacting with cellular components, leading to disruption of cellular processes .
Pharmacokinetics
Chlorinated hydrocarbons are generally lipophilic and can accumulate in fatty tissues, potentially leading to bioaccumulation .
Result of Action
It is known that exposure to chlorinated hydrocarbons can lead to toxicity, including skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Bis(dichloromethyl)benzene . For instance, preventing spillage or leakage of the chemical is crucial to avoid its entry into drains and subsequent discharge into the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(dichloromethyl)benzene can be synthesized through the chlorination of o-xylene. The reaction involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions typically include:
- Temperature: 50-60°C
- Solvent: Carbon tetrachloride (CCl4)
- Reaction time: Several hours
The reaction proceeds as follows:
C6H4(CH3)2+4Cl2→C6H4(CCl2H)2+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes with continuous monitoring of reaction parameters to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl groups to methyl groups.
Substitution: The dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: 1,2-Bis(carboxymethyl)benzene
Reduction: 1,2-Bis(methyl)benzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1,2-Bis(dichloromethyl)benzene can be compared with other similar compounds such as:
1,4-Bis(dichloromethyl)benzene: Similar structure but with dichloromethyl groups in the para positions.
1,2-Bis(chloromethyl)benzene: Contains chloromethyl groups instead of dichloromethyl groups.
1,2-Dichlorobenzene: Contains chlorine atoms directly bonded to the benzene ring.
Uniqueness
This compound is unique due to the presence of two dichloromethyl groups in the ortho positions, which significantly influence its chemical reactivity and potential applications. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1,2-bis(dichloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJYKWQUTDGGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067117 | |
Record name | 1,2-Bis(dichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25641-99-0 | |
Record name | 1,2-Bis(dichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25641-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-bis(dichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-bis(dichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Bis(dichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(dichloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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